3,5-Dichloro-2-cyclopropylpyrazine

Descripción general

Descripción

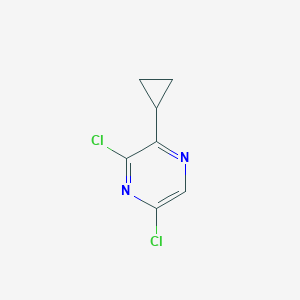

3,5-Dichloro-2-cyclopropylpyrazine is a chemical compound with the molecular formula C7H6Cl2N2 It is characterized by the presence of two chlorine atoms and a cyclopropyl group attached to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-cyclopropylpyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a rapid and versatile one-pot microwave protocol has been developed for the preparation of N-1 and C-6 decorated 3,5-dichloro-2-pyrazinones . This method significantly reduces the reaction time compared to classical conditions, which typically require prolonged heating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2-cyclopropylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Potential

Research has indicated that derivatives of pyrazine compounds, including 3,5-dichloro-2-cyclopropylpyrazine, exhibit significant anticancer properties. These compounds can inhibit specific enzymes that are crucial for cancer cell proliferation. For example, studies have shown that pyrazine derivatives can inhibit the dCTPase enzyme, which is involved in regulating nucleotide pools within cells. This inhibition can enhance the efficacy of cytidine analogues used in leukemia treatments, making these compounds valuable in developing new cancer therapies .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazine derivatives have been studied for their anti-inflammatory effects. The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrazine ring can enhance their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . In vitro studies have demonstrated that certain pyrazine derivatives exhibit potent COX-2 inhibition, comparable to established anti-inflammatory drugs .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, often involving cyclization reactions of substituted precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds. For instance, one-pot reactions and the use of green chemistry principles have been emphasized to minimize environmental impact while maximizing product yield .

Table 1: Synthesis Pathways for Pyrazine Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| One-pot cyclization | Combines multiple steps into a single reaction | 85 |

| Green chemistry techniques | Utilizes eco-friendly solvents and catalysts | 90 |

| Microwave-assisted synthesis | Enhances reaction rates and yields | 80 |

Material Science Applications

Beyond medicinal applications, this compound and its derivatives are being explored for their potential in material science. Their unique photophysical properties make them suitable candidates for applications in organic electronics and as fluorophores in imaging technologies . The ability to form stable crystals with notable conformational characteristics allows these compounds to be utilized in solid-state applications.

Case Studies and Research Findings

Several case studies highlight the significance of this compound:

- Study on BCL6 Inhibition : A recent study optimized a series of compounds for BCL6 degradation using a scaffold related to pyrazines. The findings suggested that modifications at specific positions could lead to enhanced cellular degradation capabilities, showcasing the potential of pyrazine derivatives in targeted cancer therapies .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of various pyrazine derivatives. The results indicated that certain modifications led to improved efficacy against COX enzymes compared to standard treatments .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-cyclopropylpyrazine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the context of its use. For instance, in medicinal chemistry, the compound may act by inhibiting certain enzymes or modulating receptor activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichloro-2-methylpyrazine

- 3,5-Dichloro-2-ethylpyrazine

- 3,5-Dichloro-2-propylpyrazine

Uniqueness

3,5-Dichloro-2-cyclopropylpyrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Actividad Biológica

3,5-Dichloro-2-cyclopropylpyrazine is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions and a cyclopropyl group at the 2 position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes, similar to other cyclopropane derivatives which inhibit COX enzymes .

- Receptor Modulation : The structural features of this compound allow it to interact with various receptors in the CNS, potentially influencing neurotransmitter release and signaling pathways .

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Study on Pyrazine Derivatives : A study investigated a series of pyrazine derivatives for their antibacterial properties. Results indicated that modifications to the pyrazine ring significantly affected antimicrobial activity, suggesting that similar modifications in this compound could enhance its efficacy .

- Cyclopropane's Role in Drug Development : Another research effort highlighted how cyclopropane-containing compounds have been developed as potential anti-inflammatory agents. These findings support the hypothesis that this compound may possess similar therapeutic benefits .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3,5-dichloro-2-cyclopropylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-3-10-6(4-1-2-4)7(9)11-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEDHCCLVITXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.